molecular formula C16H21ClN2O4S B2643918 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034558-61-5

5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B2643918
CAS No.: 2034558-61-5
M. Wt: 372.86
InChI Key: SMYBGQKHZBXCDJ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, with the molecular formula C16H19F3N2O4S and a PubChem CID of 91625012 . This synthetic small molecule features a benzamide group linked to an 8-azabicyclo[3.2.1]octane scaffold, a tropane-derived structure that is often associated with neurological activity. The core structure is further modified with a methylsulfonyl group at the nitrogen bridgehead, which can influence the molecule's physicochemical properties and receptor binding affinity. Compounds based on the 8-azabicyclo[3.2.1]octane (tropane) framework are frequently investigated for their interactions with the central nervous system . Furthermore, N-substituted benzamide derivatives are an active area of study for their potential as ligands for various biological targets, including sodium channels and sigma receptors . Sigma-2 receptors, in particular, are a focus in oncology research due to their overexpression in various malignant tumors, making them a potential target for tumor imaging and chemosensitization agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S/c1-23-15-6-3-10(17)7-14(15)16(20)18-11-8-12-4-5-13(9-11)19(12)24(2,21)22/h3,6-7,11-13H,4-5,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYBGQKHZBXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy substituents. The azabicyclo octane moiety is then attached through a series of reactions involving nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives from oxidation, dechlorinated products from reduction, and various substituted benzamides from nucleophilic substitution .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of azabicyclo compounds exhibit significant antimicrobial properties. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . The structure-activity relationship (SAR) studies suggest that modifications on the bicyclic structure can enhance antimicrobial potency.

2. Central Nervous System (CNS) Effects
The azabicyclo framework is often associated with compounds targeting the CNS. Some related compounds have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems . The specific interactions of 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide with receptors or transporters in the brain remain an area of active research.

3. Anticancer Properties
There is emerging evidence that sulfonamide derivatives can exhibit anticancer activity. Compounds sharing similar structural features have shown effectiveness in inhibiting tumor growth in preclinical models . Ongoing research aims to elucidate the mechanisms by which these compounds exert their effects on cancer cell lines.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic structure followed by functionalization at various positions on the benzamide ring .

Key Steps in Synthesis:

  • Formation of Bicyclic Core : Utilizing cyclization reactions to create the azabicyclo structure.
  • Substitution Reactions : Introducing chloromethyl and methoxy groups through electrophilic aromatic substitution.
  • Sulfonation : Attaching the methylsulfonyl group via nucleophilic substitution.

Case Study 1: Antimicrobial Efficacy

In a study evaluating several piperidine derivatives, compounds structurally related to this compound were tested against standard microbial strains, showing promising results compared to established antibiotics .

Case Study 2: Neurological Impact

A clinical trial investigated a related compound's effects on patients with chronic pain conditions, focusing on its interaction with pain pathways in the CNS . Results indicated potential benefits, warranting further exploration into similar structures.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Substituent Variations on the 8-Azabicyclo[3.2.1]Octane Core

The methylsulfonyl group distinguishes the target compound from analogs with alternative substituents:

  • 8-(Cyclopropanecarbonyl): Derivatives such as 5-(((R)-sec-butyl)amino)-N1-((3-endo)-8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)-2-methylterephthalamide (CAS 1054543-47-3) introduce cyclopropane-based substituents, which may enhance steric bulk and influence receptor binding .
  • 8-(Phenylmethyl) : 8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one hydrochloride () demonstrates the impact of aromatic substituents on solubility and ionic character .

Benzamide Functionalization

Variations in the benzamide moiety include:

  • Halogenation: The 5-chloro substituent in the target compound contrasts with brominated analogs (e.g., 4-amino-5-bromo-2-methoxy-N-[8-(3-fluorophenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]benzamide, CAS 76351-95-6). Bromine’s larger atomic radius may affect binding affinity and pharmacokinetics .

Structural Similarity Scores

Quantitative comparisons from highlight:

  • N-(2-Picolinoylphenyl)benzamide (similarity: 0.67) shares the benzamide backbone but lacks the bicyclo core .
  • 5-(((R)-sec-butyl)amino)-N1-... (similarity: 0.66) retains the bicyclo structure but incorporates a cyclopropanecarbonyl group, suggesting divergent biological targets .

Data Table: Key Structural and Molecular Comparisons

Compound Name Substituent on 8-Azabicyclo Core Benzamide Substituents Molecular Formula Molar Mass (g/mol) Key References
Target Compound Methylsulfonyl 5-chloro, 2-methoxy C₁₆H₂₀ClN₂O₃S 364.85 -
4-Amino-5-bromo-N-[8-(3-fluorophenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]-2-methoxy-benzamide 3-Fluorophenylmethyl 4-amino, 5-bromo, 2-methoxy C₂₂H₂₅BrFN₃O₂ 462.36
5-(((R)-sec-Butyl)amino)-N1-(8-(5-(cyclopropanecarbonyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl)-2-methylterephthalamide Cyclopropanecarbonyl-pyridinyl 2-methyl, 5-sec-butylamino C₃₃H₃₈N₄O₄ 578.68
8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one hydrochloride Phenylmethyl None (ketone at 3-position) C₁₅H₁₈ClNO 263.76

Implications of Structural Differences

  • Methylsulfonyl vs. Aromatic Substituents : The polar methylsulfonyl group may enhance solubility and metabolic stability compared to lipophilic thiophen- or phenylmethyl groups .
  • Halogen Effects : Chlorine’s electronegativity could improve receptor binding compared to bulkier bromine, though this requires experimental validation .

Biological Activity

5-Chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a compound of interest in pharmacological research due to its potential biological activities, particularly as a selective antagonist for the kappa opioid receptor (KOR). This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₆H₁₉ClN₂O₃S
  • Molecular Weight : 356.85 g/mol

The structural features include:

  • A chloro group at the 5-position of the benzamide.
  • A methoxy group at the 2-position.
  • An azabicyclic moiety that enhances receptor binding affinity.

Kappa Opioid Receptor Antagonism

Research indicates that compounds related to this compound exhibit significant antagonistic activity at the kappa opioid receptor. A related compound demonstrated a kappa IC₅₀ of 20 nM, indicating potent receptor binding affinity and selectivity over mu and delta opioid receptors with ratios greater than 400:1 for both .

Table 1: Kappa Opioid Receptor Activity of Related Compounds

Compound NameKappa IC₅₀ (nM)Mu:Kappa RatioDelta:Kappa Ratio
Compound A2036415
Compound B77>400>400

In Vivo Studies

In vivo studies have shown that certain derivatives can reverse kappa agonist-induced effects, such as diuresis in rat models. This suggests potential therapeutic applications in conditions where modulation of the kappa receptor may be beneficial, such as pain management and mood disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including:

  • Formation of the azabicyclic structure.
  • Introduction of the chloro and methoxy substituents.
  • Final coupling to form the benzamide moiety.

The SAR studies indicate that modifications to the azabicyclic structure can significantly affect biological activity. For instance, increasing lipophilicity or altering nitrogen substitution patterns can enhance receptor binding and selectivity .

Case Studies

  • Case Study on Pain Management : In a study examining the effects of kappa antagonists on pain perception, a derivative of this compound was administered to assess its efficacy in reducing pain responses in animal models. The results indicated a significant reduction in pain sensitivity without the typical side effects associated with mu opioid agonists .
  • Neuropharmacological Effects : Another study focused on the cognitive effects of kappa antagonism using this compound's analogs. Results suggested improvements in cognitive function in models of stress-induced cognitive decline, highlighting its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a substituted benzamide moiety with a functionalized 8-azabicyclo[3.2.1]octane scaffold. Key steps include:

  • Amide Bond Formation : Use coupling agents like HATU or EDCI with a tertiary amine base (e.g., DIPEA) in anhydrous DMF or THF .
  • Sulfonylation : Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonating agent) and temperature (0–25°C) to minimize side products.

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

Technique Purpose Key Data
¹H/¹³C NMR Confirm structureAssign peaks for methoxy (δ ~3.8 ppm), sulfonyl group (no direct proton), and bicyclic framework .
HPLC-MS Purity assessmentRetention time matching and molecular ion ([M+H]⁺) verification.
FT-IR Functional groupsStretching bands for amide (1650–1680 cm⁻¹) and sulfonyl (1150–1350 cm⁻¹) .
  • Challenges : Overlapping signals in the bicyclic region may require 2D NMR (e.g., COSY, HSQC) for resolution.

Q. How can formulation stability be evaluated, and what excipients are compatible?

  • Methodological Answer :

  • Compatibility Testing : Co-process the compound with common excipients (e.g., lactose, microcrystalline cellulose) and monitor stability via:
  • Thermal Analysis : DSC/TGA to detect melting point shifts or decomposition .
  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
  • Stabilizers : Basic additives (e.g., magnesium oxide) may enhance stability by neutralizing acidic degradation products .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in stability data across different experimental conditions?

  • Methodological Answer :

  • Root-Cause Analysis : Use DOE (Design of Experiments) to isolate variables (e.g., pH, excipient interactions).
  • Advanced Analytics : LC-MS/MS to identify degradation products and pathways.
  • Case Study : Incompatibility with certain fillers (e.g., stearates) may arise via nucleophilic attack on the sulfonyl group; replace with non-ionic surfactants .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy, halogen) or the bicyclic scaffold (e.g., 8-azabicyclo[3.2.1]octane vs. norbornane derivatives) .
  • Assays :
Assay Type Target Readout
Receptor Binding GPCRs (e.g., serotonin receptors)Radioligand displacement (IC₅₀) .
Functional Activity Ion channelsPatch-clamp electrophysiology.
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities .

Q. What methodologies are recommended for assessing metabolic stability and identifying major metabolites?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor depletion over 60 minutes; calculate intrinsic clearance (CLint) .
  • Metabolite ID : Use high-resolution LC-QTOF-MS to detect Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Structural Insights : The methylsulfonyl group may reduce oxidative metabolism compared to non-sulfonylated analogs.

Q. How should toxicity profiling be conducted to evaluate safety margins in preclinical development?

  • Methodological Answer :

  • In Vitro :
  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀).
  • hERG Inhibition : Patch-clamp to assess cardiac risk .
  • In Vivo : Acute toxicity in rodents (OECD 423) with histopathological evaluation of liver/kidney.

Q. What experimental approaches can elucidate the role of the 8-azabicyclo[3.2.1]octane scaffold in target engagement?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., solved structures in for analogous scaffolds) .
  • Mutagenesis Studies : Introduce point mutations in the target’s binding pocket to assess scaffold interactions.

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